REACTION_CXSMILES
|
COC1C=CC(NC(N)=S)=CC=1.C1(NC(NC)=S)C=CC=CC=1.[C:24]1([N:30]([CH3:34])[C:31]([NH2:33])=[S:32])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.CNC1SC2C=CC=CC=2N=1>>[CH3:34][N:30]1[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[S:32][C:31]1=[NH:33]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)NC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC(=S)NC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(C(=S)N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC=1SC2=C(N1)C=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(SC2=C1C=CC=C2)=N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |